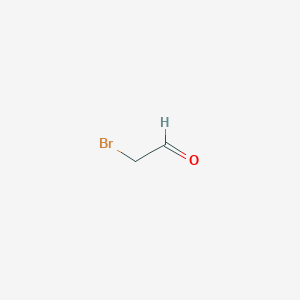

Bromoacetaldehyde

描述

属性

IUPAC Name |

2-bromoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPVEAUIHMEAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020196 | |

| Record name | Bromoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17157-48-1 | |

| Record name | Acetaldehyde, bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17157-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017157481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3VXQ7JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromoacetaldehyde from Paraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromoacetaldehyde, a valuable and highly reactive bifunctional reagent, starting from paraldehyde. Due to the inherent instability and lachrymatory nature of this compound, its synthesis is most effectively and safely achieved through the formation of a stable intermediate, this compound diethyl acetal. This document details the multi-step protocol, presents quantitative data for process optimization, and illustrates key workflows and applications relevant to drug discovery.

Synthesis Pathway Overview

The conversion of paraldehyde to this compound is a two-stage process. The first stage involves the simultaneous depolymerization of paraldehyde to acetaldehyde, followed by a copper-catalyzed bromination and an in situ acetalization reaction in an ethanol medium to yield the stable this compound diethyl acetal. The second stage is the controlled acidic hydrolysis of the acetal to liberate this compound, which can then be used in subsequent synthetic steps.

Experimental Protocols

Protocol 1: Synthesis of this compound Diethyl Acetal

This protocol is adapted from established patent literature and provides a robust method for synthesizing the stable acetal intermediate.[1][2] The reaction involves a copper-catalyzed bromination of paraldehyde in absolute ethanol, followed by an acid-catalyzed acetalization where the hydrogen bromide generated in situ acts as the catalyst.[1]

Materials:

-

Paraldehyde

-

Copper catalyst (e.g., cuprous bromide, cupric bromide, or copper powder)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Absolute Ethanol (EtOH)

-

Elemental Bromine (Br₂)

-

Inorganic dehydrating agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Dichloroethane or Dichloromethane (for extraction)

Procedure:

-

Catalytic Bromination:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve paraldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol.

-

Cool the mixture to between -5 and 0 °C using an ice-salt bath.

-

Slowly add elemental bromine dropwise from the dropping funnel over 3-4 hours, ensuring the reaction temperature is maintained below 0 °C.

-

After the addition is complete, continue stirring the mixture at -5 to 0 °C for an additional 1-1.5 hours to yield an ethanol solution of this compound. This solution is used directly in the next step.

-

-

Acetalization:

-

To the this compound ethanol solution from the previous step, add the inorganic dehydrating agent.

-

Heat the mixture to 35-40 °C and maintain this temperature with stirring for 5-6 hours.

-

After the reaction period, add ice water and continue stirring for 15-20 minutes.

-

Neutralize the reaction mixture by adding sodium carbonate until the pH reaches 6-7.

-

Discontinue stirring and allow the layers to separate. Collect the organic layer.

-

Extract the aqueous layer twice with dichloroethane or dichloromethane.

-

Combine all organic phases.

-

-

Purification:

-

Perform a preliminary distillation under reduced pressure to recover the solvent.

-

Purify the remaining crude product by vacuum fractionation, collecting the fraction that distills at 65-68 °C to obtain high-purity this compound diethyl acetal.[1]

-

Protocol 2: Hydrolysis of this compound Diethyl Acetal

This general procedure describes the deprotection of the acetal to generate this compound for immediate use.[3]

Materials:

-

This compound diethyl acetal

-

Acetone or Tetrahydrofuran (THF)

-

Aqueous strong acid (e.g., dilute sulfuric acid or hydrochloric acid)

-

Mild base (e.g., sodium bicarbonate solution)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

-

Hydrolysis:

-

Dissolve the purified this compound diethyl acetal in acetone or THF.

-

Add an aqueous solution of the strong acid to the mixture.

-

Stir the reaction at room temperature. The progress of the hydrolysis should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up:

-

Once the hydrolysis is complete, carefully neutralize the acid with a mild base such as a saturated sodium bicarbonate solution.

-

Extract the product from the aqueous mixture using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Caution: The resulting this compound is a lachrymator and is best used immediately in the next synthetic step as a solution.[4]

-

Quantitative Data for Acetal Synthesis

The following table summarizes quantitative data from several examples for the synthesis of this compound diethyl acetal, demonstrating the scalability and versatility of the method.[1][2]

| Component | Example 1 | Example 2 | Example 3 |

| Paraldehyde | 132 kg | 132 kg | 132 kg |

| Catalyst | 1.58 kg (Cupric Bromide) | 1.4 kg (Cuprous Bromide) | 2.0 kg (Copper Powder) |

| Conc. H₂SO₄ | 0.53 L | 0.4 L | 1.0 L |

| Absolute Ethanol | 858 L | 800 L | 1050 L |

| Bromine | 475 kg | 460 kg | 520 kg |

| Dehydrating Agent | 150 kg (Anhydrous Na₂SO₄) | 120 kg (Anhydrous MgSO₄) | 225 kg (Anhydrous Na₂SO₄) |

| Bromination Time | 3h (addition), 1h (reaction) | 3h (addition), 1h (reaction) | 4h (addition), 1.5h (reaction) |

| Acetalization Temp. | 35 °C | 40 °C | 40 °C |

| Acetalization Time | 5 hours | 5 hours | 6 hours |

| Final Product Yield | 473 kg | 455 kg | 467 kg |

| Molar Yield (from Paraldehyde) | 80% | - | - |

| Purity (GC) | 99.24% | - | - |

Application in Drug Development: Hantzsch Thiazole Synthesis

This compound is a powerful building block in medicinal chemistry for the synthesis of various heterocyclic systems, which are foundational structures in numerous pharmaceuticals.[5] A prominent example is the Hantzsch thiazole synthesis, where this compound reacts with a thioamide (like thiourea) to form a thiazole ring.[6][7][8] Thiazole derivatives are present in a wide array of drugs with antimicrobial, anti-inflammatory, and anticancer properties.[6]

This reaction highlights the utility of this compound's two electrophilic sites—the carbonyl carbon and the alpha-carbon bearing the bromine—which enables the efficient construction of complex molecular scaffolds.

References

- 1. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]

- 2. Synthesis method for this compound diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

Synthesis of Bromoacetaldehyde via Ozonolysis of 1,4-Dibromo-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bromoacetaldehyde is a valuable bifunctional reagent in organic synthesis, particularly for the construction of heterocyclic compounds. While various synthetic routes exist, the ozonolysis of 1,4-dibromo-2-butene presents a direct and high-yield method for its preparation. This guide provides an in-depth overview of this synthetic transformation, including a detailed experimental protocol, quantitative data, and a workflow visualization to support researchers in its practical application.

Introduction

This compound's utility as a synthetic intermediate is well-established. However, its preparation in an anhydrous form can be challenging. A notable method for its direct preparation involves the ozonolysis of 1,4-dibromo-2-butene. This reaction proceeds with high efficiency and offers a clean product, making it an attractive option for laboratory-scale synthesis. The cleavage of the central double bond in 1,4-dibromo-2-butene by ozone, followed by a reductive workup, directly yields two equivalents of the desired this compound.

Reaction Principle

The core of this synthesis is the ozonolysis reaction, a powerful method for cleaving carbon-carbon double bonds. The reaction proceeds in two main stages:

-

Ozonide Formation: Ozone gas is bubbled through a solution of 1,4-dibromo-2-butene at low temperature (-78 °C). The ozone adds across the double bond to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

-

Reductive Workup: The ozonide is then treated with a reducing agent, such as triphenylphosphine, to cleave it and produce the desired aldehyde. This "reductive workup" prevents the over-oxidation of the product to a carboxylic acid.

Quantitative Data Summary

The ozonolysis of 1,4-dibromo-2-butene is reported to be a high-yield reaction.[1][2] The following table summarizes the key parameters for this synthesis.

| Parameter | Value/Condition | Source |

| Starting Material | 1,4-Dibromo-2-butene | [1][2] |

| Primary Reagents | Ozone (O₃), Methylene Chloride (solvent), Triphenylphosphine | [1][2] |

| Reaction Temperature | -78 °C | [1][2] |

| Yield | High | [1][2] |

| Purity | Clean reaction, requires minimal purification. | [1] |

| Product Stability | 1 M solutions in hexane can be stored for weeks without noticeable decomposition. | [2] |

Detailed Experimental Protocol

This protocol is based on established procedures for the ozonolysis of 1,4-dibromo-2-butene.[1][2]

Materials:

-

1,4-Dibromo-2-butene

-

Methylene Chloride (CH₂Cl₂), anhydrous

-

Ozone (O₃) generated by an ozone generator

-

Triphenylphosphine (PPh₃)

-

Hexane or Tetrahydrofuran (THF) for storage and subsequent reactions

-

Silica Gel (for optional purification)

-

Reaction vessel suitable for ozonolysis (e.g., a three-necked flask with a gas inlet tube and a drying tube)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: In a reaction vessel equipped for ozonolysis, dissolve 1,4-dibromo-2-butene in anhydrous methylene chloride.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the cooled solution. The reaction is complete when a persistent blue color is observed, indicating the presence of unreacted ozone.

-

Reductive Workup: Slowly add triphenylphosphine to the reaction mixture at -78 °C. This step is crucial for reducing the ozonide to the desired aldehyde.

-

Warming: Allow the reaction mixture to warm to room temperature.

-

Purification (Optional): The resulting solution contains crude this compound. For many applications, this solution can be used directly. For higher purity, a rapid filtration through a small amount of silica gel can be performed.[2]

-

Storage: The this compound solution, typically prepared as a 1 M solution in hexane, can be stored for several weeks without significant decomposition.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,4-dibromo-2-butene.

Caption: Workflow for the synthesis of this compound via ozonolysis.

Concluding Remarks

The ozonolysis of 1,4-dibromo-2-butene is a robust and efficient method for the preparation of this compound. The procedure is straightforward, high-yielding, and provides a product of sufficient purity for many subsequent synthetic applications. The stability of the resulting this compound solution in hexane further enhances the practical utility of this method for researchers in drug development and organic synthesis.

References

Bromoacetaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Bromoacetaldehyde is a highly reactive organobromine compound that serves as a versatile synthetic intermediate in the preparation of a wide range of pharmaceuticals and fine chemicals. Due to its inherent instability, it is often prepared and used in situ or handled in the form of its more stable acetal derivatives, such as this compound diethyl acetal or this compound dimethyl acetal. This guide provides an in-depth overview of the chemical properties, reactivity, and experimental considerations for this compound and its common precursors.

Core Chemical and Physical Properties

This compound is a halogenated aldehyde with the chemical formula C₂H₃BrO.[1][2][3] Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution, dictates its high reactivity. The physical properties of this compound and its commonly used acetal derivatives are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromoacetaldehyde | [1] |

| Synonyms | Acetaldehyde, bromo-; Monothis compound | [1][4] |

| CAS Number | 17157-48-1 | [1][5][6] |

| Molecular Formula | C₂H₃BrO | [1][2][5] |

| Molecular Weight | 122.95 g/mol | [1][4][6] |

| Boiling Point | 93.7 °C at 760 mmHg; 104-106 °C | [1][7] |

| Melting Point | 136-138 °C | [5][6] |

| Density | 1.706 g/cm³ | [1][5] |

| Flash Point | 73.6 °C | [1][5] |

| Appearance | Data not consistently available; often handled in solution | |

| Solubility | Data not available; expected to be soluble in organic solvents |

Table 2: Properties of this compound Acetals

| Property | This compound Diethyl Acetal | This compound Dimethyl Acetal |

| Synonyms | 2-Bromo-1,1-diethoxyethane, Bromoacetal | 2-Bromo-1,1-dimethoxyethane, BADA |

| CAS Number | 2032-35-1[8][9] | 7252-83-7[10] |

| Molecular Formula | C₆H₁₃BrO₂[8][9] | C₄H₉BrO₂[10] |

| Molecular Weight | 197.07 g/mol [8][9] | 169.02 g/mol [10] |

| Appearance | Clear colorless to pale yellow liquid[11][12][13] | Clear colorless to light yellow liquid[10] |

| Boiling Point | 66-67 °C / 18 mmHg;[8][14] 170-172 °C[12] | 148-150 °C[10] |

| Density | 1.31 g/mL at 25 °C[8] | 1.43 g/mL at 25 °C[10] |

| Refractive Index | n20/D 1.439[8] | n20/D 1.445[10] |

| Flash Point | 65 °C (149 °F)[8] | 129 °F[10] |

| Solubility | Insoluble in water;[15] Soluble in organic solvents[11][15] | Insoluble in water[10] |

| Stability | Sensitive to moisture;[11] may darken in storage[8][13] | Moisture sensitive; stable under normal storage[10] |

| Storage Temp. | 2-8°C[8][13] | 2-8°C[10] |

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the electrophilicity of both the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity makes it a valuable C₂ building block in organic synthesis.

Acetal Hydrolysis

The acetal derivatives of this compound are stable under neutral or basic conditions but are readily hydrolyzed under acidic conditions to generate the parent aldehyde.[16] This strategy is commonly employed to use this compound in a controlled manner, avoiding its decomposition or polymerization.

Caption: Acid-catalyzed hydrolysis of this compound diethyl acetal.

Reactivity as an Alkylating Agent

The presence of the bromine atom on the α-carbon makes this compound an effective alkylating agent. It readily reacts with a variety of nucleophiles in Sₙ2 reactions.

-

Reaction with Amines: It reacts with anhydrous trimethylamine to form glycine betaine aldehyde.[8][14]

-

Reaction with Thiophenols: In the presence of a base like KOH, it reacts with thiophenols to produce the corresponding ketones and diethyl acetals.[8][14]

-

Heterocycle Synthesis: this compound is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry. Its acetals are used in the production of drugs like dirithromycin, methimazole, and sulfamonomethoxine.[13][17]

Carbonyl Group Reactivity

The aldehyde functional group undergoes typical reactions such as condensation, addition, and cyclization. For instance, it is used in the synthesis of substituted benzofurans and furanoflavonoids through regioselective alkylation followed by acid-catalyzed cyclization.[18]

Caption: Dual electrophilic sites of this compound reacting with nucleophiles.

Experimental Protocols

Safe handling of this compound and its precursors is critical. These compounds are toxic, irritant, and lachrymatory.[19][20] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22]

Protocol 1: Synthesis of this compound

This protocol describes the direct bromination of acetaldehyde.

-

Materials: Acetaldehyde, 1,4-dioxane-bromine complex, diethyl ether, water, sodium carbonate solution.

-

Procedure:

-

A solution of 8.8 g of acetaldehyde in 50 ml of diethyl ether is prepared and cooled to 5-10° C.

-

A solution of 50 g of 1,4-dioxane-bromine in ether is added dropwise to the acetaldehyde solution.

-

The addition is continued until the color of the bromine persists.

-

The reaction mixture is then washed successively with water, a sodium carbonate solution, and finally with water again.

-

The organic layer is separated, dried, and the solvent is removed to yield this compound. The product can be purified by distillation (b.p. 104-106° C).[7]

-

Protocol 2: Synthesis of this compound Diethyl Acetal from Paraldehyde

This method, detailed in patent literature, involves a two-step process starting from paraldehyde.[17][23]

-

Step 1: Catalytic Bromination

-

Dissolve paraldehyde (e.g., 132 kg), a copper catalyst (e.g., cuprous bromide, 1.4 kg), and concentrated sulfuric acid (e.g., 0.4 L) in absolute ethanol (e.g., 800 L) in a suitable reactor.

-

Cool the mixture to between -5 and 0 °C using an ice-salt bath.

-

Slowly add elemental bromine (e.g., 460 kg) dropwise while vigorously stirring, ensuring the temperature is maintained below 0 °C. The addition may take 3-4 hours.

-

After the addition is complete, allow the reaction to proceed for an additional 1-1.5 hours at -5 to 0 °C to obtain an ethanol solution of this compound.[17][23]

-

-

Step 2: Acetalization

-

To the ethanol solution of this compound from the previous step, add an inorganic dehydrating agent such as anhydrous sodium sulfate (e.g., 150 kg) or anhydrous magnesium sulfate.[17][23]

-

Heat the mixture to 35-40 °C and maintain this temperature for 5-6 hours.

-

After the reaction, add ice water (e.g., 300 L) and stir for 15-20 minutes.

-

Neutralize the solution with sodium carbonate to a pH of 6-7.

-

Allow the mixture to stand and separate the layers. The aqueous layer is extracted with a solvent like dichloromethane.

-

Combine the organic phases, recover the solvent by distillation, and then purify the this compound diethyl acetal by vacuum distillation, collecting the fraction at 65-68 °C.[17][23]

-

Caption: Workflow for the synthesis of this compound diethyl acetal.

Protocol 3: Synthesis of this compound Diethyl Acetal from Vinyl Acetate (Organic Syntheses Method)

This established procedure provides an alternative route to the diethyl acetal.

-

Materials: Vinyl acetate, absolute ethanol, bromine, ice, sodium carbonate, anhydrous calcium chloride.

-

Procedure:

-

A solution of vinyl acetate (5 moles) in absolute ethanol (26 moles) is placed in a flask equipped with a stirrer and cooled to approximately -10 °C.

-

Bromine (5 moles) is introduced into the flask via a rapid current of air over a period of 8-10 hours, while maintaining the low temperature.

-

The reaction mixture is allowed to stand overnight and warm to room temperature.

-

The mixture is then poured into ice water (1.7 L). The lower organic layer, containing bromoacetal and ethyl acetate, is separated.

-

The organic layer is washed twice with cold water and once with cold 10% sodium carbonate solution.

-

It is then dried over anhydrous calcium chloride.

-

The crude product is purified by vacuum distillation, with the this compound diethyl acetal fraction boiling at 62–63°C / 15 mmHg.[24]

-

Conclusion

This compound is a synthetically valuable but challenging reagent due to its reactivity and instability. The use of its acetal derivatives provides a practical and effective solution for its application in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and efficient use in a research and development setting.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 17157-48-1 [chemicalbook.com]

- 3. 2-bromoacetaldehyde | 17157-48-1 | Buy Now [molport.com]

- 4. Acetaldehyde, bromo- | C2H3BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:17157-48-1 | Chemsrc [chemsrc.com]

- 6. This compound [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound diethyl acetal 0.97 2-Bromo-1,1-diethoxyethane [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound dimethyl acetal | 7252-83-7 [chemicalbook.com]

- 11. CAS 2032-35-1: this compound diethyl acetal [cymitquimica.com]

- 12. This compound DIETHYL ACETAL – Palchem [palchem.com]

- 13. This compound diethyl acetal CAS#: 2032-35-1 [m.chemicalbook.com]

- 14. This compound diethyl acetal, 97% 2032-35-1 India [ottokemi.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound Dimethyl Acetal - this compound Dimethyl Acetal Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]

- 17. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]

- 18. thieme-connect.com [thieme-connect.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. echemi.com [echemi.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. Synthesis method for this compound diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

Bromoacetaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bromoacetaldehyde is a highly reactive bifunctional electrophile of significant interest in chemical biology, medicinal chemistry, and drug development. Its ability to react with various nucleophiles makes it a versatile building block for the synthesis of heterocyclic compounds and a valuable tool for the chemical modification and cross-linking of biomolecules. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, molecular structure, synthesis protocols, and key applications. Detailed experimental methodologies and safety precautions are outlined to assist researchers in its effective and safe utilization.

Chemical and Physical Properties

This compound (IUPAC name: 2-bromoacetaldehyde) is an organobromine compound with the chemical formula C₂H₃BrO.[1] Due to its reactivity, it is often handled as a more stable precursor, such as this compound diethyl acetal. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17157-48-1 | [1] |

| Molecular Formula | C₂H₃BrO | [1] |

| Molecular Weight | 122.95 g/mol | [1] |

| Boiling Point | 93.7°C at 760 mmHg (estimated) | [2] |

| Density | 1.706 g/cm³ (estimated) | [2] |

| SMILES | C(C=O)Br | [1] |

| InChI | InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2 | [1] |

| Appearance | Light yellow liquid | |

| Reactivity | Highly reactive electrophile | |

| Hazards | Toxic, lachrymator | [3] |

Molecular Structure

The molecular structure of this compound consists of a two-carbon acetaldehyde backbone with a bromine atom substituted on the alpha-carbon (the carbon adjacent to the carbonyl group).

Caption: 2D representation of the this compound molecule.

Synthesis Protocols

Anhydrous this compound is challenging to prepare and store due to its high reactivity. A common laboratory-scale synthesis involves the ozonolysis of 1,4-dibromo-trans-2-butene.

Experimental Protocol: Synthesis via Ozonolysis

Materials:

-

1,4-dibromo-trans-2-butene

-

Dry methylene chloride (CH₂Cl₂)

-

Ozone (O₃)

-

Triphenylphosphine (PPh₃)

-

Nitrogen gas (N₂)

Procedure:

-

Dissolve 1,4-dibromo-trans-2-butene (40 mmol) in dry CH₂Cl₂ (60-70 mL) in a flask equipped for ozonolysis.[3]

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color is observed (approximately 30 minutes).[3]

-

Purge the solution with a stream of nitrogen gas until the blue color disappears, indicating the removal of excess ozone.

-

While maintaining the temperature at -78°C, add triphenylphosphine (40 mmol) portion-wise over a period of 1 hour.[3]

-

Slowly warm the reaction mixture to 0°C and stir until the ozonide intermediate is no longer present (monitored by NMR).

-

Distill the methylene chloride at 0-5°C under reduced pressure (90-100 mmHg).

-

Distill the remaining residue at approximately 50°C under high vacuum (1 mmHg) into a receiving flask cooled to -78°C to collect the this compound.[3]

Caution: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Applications in Research and Drug Development

This compound's bifunctional nature, with two electrophilic sites (the carbonyl carbon and the alpha-carbon), makes it a valuable reagent in several areas of chemical biology and drug discovery.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various heterocyclic scaffolds that are prevalent in many pharmaceutical agents. A notable application is in the synthesis of imidazo[1,2-a]pyrimidines, which are known to exhibit a wide range of biological activities, including inhibition of the Wnt/β-catenin signaling pathway.[4][5]

Caption: General scheme for imidazo[1,2-a]pyrimidine synthesis.

Bioconjugation and Cross-Linking of Proteins

As a bifunctional electrophile, this compound can react with nucleophilic amino acid residues on proteins, such as the ε-amino group of lysine or the thiol group of cysteine. This reactivity allows for its use as a cross-linking agent to study protein-protein interactions or to stabilize protein conformations. The reaction typically proceeds via the formation of an initial Schiff base at the aldehyde, followed by nucleophilic substitution at the alpha-carbon.

Caption: Workflow for cross-linking proteins using this compound.

Modification of Nucleic Acids

Aldehydes are known to react with nucleic acids, forming various adducts that can lead to mutations and are of interest in toxicology and cancer research. This compound, like acetaldehyde, can react with guanine bases in DNA. The reaction can lead to the formation of a covalent intrastrand cross-link between two adjacent guanine residues.[6] This involves the formation of an imine with one guanine, which is then attacked by the amino group of the adjacent guanine.

Caption: Mechanism of GG intrastrand cross-link formation by this compound.

Experimental Protocol: Peptide Modification

This protocol provides a general method for the modification of peptides containing nucleophilic residues (e.g., N-terminal cysteine) with this compound, adapted from protocols for similar aldehydes.[2]

Materials:

-

Peptide with an N-terminal cysteine

-

This compound

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dimethylformamide (DMF)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. A small amount of DMF may be added to aid solubility.[2]

-

Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in DMF.

-

Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution.[2]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Monitor the reaction progress by taking aliquots for analysis by RP-HPLC and mass spectrometry.[2]

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.[2]

-

Purification: Purify the modified peptide using RP-HPLC.

-

Characterization: Confirm the mass of the purified product by mass spectrometry to verify the modification.

Safety and Handling

This compound is classified as a toxic substance and is a lachrymator.[3][7] It should be handled with extreme care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

-

Handling: Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools.[3]

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

-

Conclusion

This compound is a potent and versatile chemical tool for researchers and drug development professionals. Its well-defined reactivity allows for the synthesis of complex heterocyclic molecules and the specific modification of biomolecules. While its handling requires stringent safety precautions due to its reactivity and toxicity, its utility in constructing novel chemical entities and probing biological systems makes it an invaluable reagent in the fields of medicinal chemistry and chemical biology.

References

- 1. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetaldehyde forms covalent GG intrastrand crosslinks in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemo- and regio-selective modifications of nucleic acids by acetaldehyde and crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-bromoacetaldehyde (CAS No: 17157-48-1). The information herein is intended to support laboratory research, chemical synthesis, and drug development activities by providing reliable data and established experimental methodologies.

Core Physical Properties

2-Bromoacetaldehyde is a reactive organic compound that serves as a valuable intermediate in various synthetic processes. A thorough understanding of its physical characteristics is essential for its safe handling, application in reactions, and for the purification of its products. The experimentally determined and estimated physical properties of 2-bromoacetaldehyde are summarized below. It is important to note that some values in the literature show slight variations, which are presented here to provide a comprehensive view.

Data Presentation: Physical Properties of 2-Bromoacetaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃BrO | [1] |

| Molecular Weight | 122.95 g/mol | [2] |

| Boiling Point | 93.7 °C at 760 mmHg | [1] |

| 109.35 °C (estimate) | ||

| Melting Point | 136-138 °C | |

| Density | 1.706 g/cm³ | [1] |

| 1.7515 g/cm³ (rough estimate) | ||

| Refractive Index (n²⁰/D) | 1.446 | [1] |

| 1.4486 (estimate) | ||

| Flash Point | 73.6 °C | [1] |

| Solubility | Immiscible in water. Soluble in chloroform and methanol (slightly). | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-bromoacetaldehyde and the determination of its key physical properties are outlined below. These protocols are based on established chemical literature and provide a foundation for laboratory practice.

Synthesis of 2-Bromoacetaldehyde via Ozonolysis

A common and effective method for the preparation of anhydrous 2-bromoacetaldehyde is through the ozonolysis of 1,4-dibromo-2-butene.[5]

Materials:

-

1,4-dibromo-2-butene

-

Methylene chloride (CH₂Cl₂)

-

Triphenylphosphine (PPh₃)

-

Ozone source

-

Reaction flask equipped with a gas inlet tube and a low-temperature thermometer

-

Distillation apparatus

Procedure:

-

Dissolve 1,4-dibromo-2-butene in methylene chloride in a reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

Purge the solution with nitrogen gas to remove the excess ozone.

-

Slowly add triphenylphosphine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

The resulting 2-bromoacetaldehyde can be purified by distillation.[5] The purified compound can be stored as a 1 M solution in hexane for several weeks without significant decomposition.[5]

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid can be accurately determined using a small amount of sample with the Thiele tube method.[6][7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Place a small amount of 2-bromoacetaldehyde into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse it in the oil bath of the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6][7]

Determination of Refractive Index

The refractive index is a characteristic property of a substance and can be measured using a refractometer.[8][9]

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Constant temperature water bath

-

Dropper

-

Lint-free tissue

-

Acetone (for cleaning)

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the refractometer with a standard sample of known refractive index.

-

Using a dropper, place a few drops of 2-bromoacetaldehyde onto the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C), which can be maintained by a circulating water bath.[8]

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus.

-

Read the refractive index from the scale.

-

Clean the prism thoroughly with a soft tissue and a suitable solvent like acetone after the measurement.[8]

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for 2-bromoacetaldehyde.

Caption: Synthesis of 2-bromoacetaldehyde via ozonolysis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Acetaldehyde, bromo- | C2H3BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound diethyl acetal | 2032-35-1 [chemicalbook.com]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

stability and storage conditions for anhydrous bromoacetaldehyde

An In-depth Technical Guide to the Stability and Storage of Anhydrous Bromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Anhydrous this compound is a highly reactive, toxic, and moisture-sensitive compound. All handling and storage should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood).

Executive Summary

Anhydrous this compound is a valuable bifunctional reagent in organic synthesis, prized for its ability to participate in the construction of various heterocyclic systems. However, its high reactivity is intrinsically linked to its instability. The pure, anhydrous form is not typically isolated or stored for extended periods due to its propensity for decomposition and polymerization. This guide provides a comprehensive overview of the known stability profile of anhydrous this compound, recommended storage conditions, and protocols for its safe handling. The primary takeaway for researchers is that the compound is best generated and used in situ or stored for short durations as a dilute solution in an inert solvent.

Stability Profile

Detailed quantitative stability studies on pure, anhydrous this compound are scarce in the published literature, a fact that itself points to its instability. The most reliable stability data pertains to its storage in solution.

Solution Stability

A key finding for researchers is the moderate stability of anhydrous this compound in a non-polar, aprotic solvent. Specifically, 1 M solutions of this compound in hexane have been shown to be stable for several weeks without noticeable decomposition when stored appropriately.[1] This makes solution-based storage the most practical option for short-term availability.

Factors Influencing Degradation

Several environmental and chemical factors can accelerate the degradation of anhydrous this compound. These are summarized in Table 1.

| Factor | Effect on Stability | Rationale & References |

| Moisture/Water | Highly detrimental | As a hygroscopic compound, it is extremely sensitive to moisture, which can lead to hydration and other side reactions.[2] |

| Temperature | Increased temperature accelerates decomposition | Thermal decomposition can lead to the release of toxic bromide fumes.[3] Elevated temperatures increase the rate of all degradation pathways. |

| Light | Promotes degradation | Similar to other aldehydes and halogenated compounds, exposure to UV or visible light can induce photolytic decomposition.[4][5] |

| Air/Oxygen | Promotes oxidation | The aldehyde functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen. |

| pH (Acids/Bases) | Catalyzes degradation | Acidic or basic impurities can catalyze side reactions such as polymerization or aldol condensations.[5] |

| Incompatible Materials | Can cause vigorous or explosive reactions | Avoid contact with strong oxidizing agents, acids, and bases.[4][6] |

Recommended Storage Conditions

Given the compound's instability, storage should be approached with caution and is generally not recommended for the pure, anhydrous form. When short-term storage is unavoidable, or for storing solutions, the following conditions are critical.

| Parameter | Recommendation | Rationale |

| Form | 1 M solution in anhydrous hexane | Significantly improves stability over the neat compound.[1] |

| Temperature | Refrigerate (2-8°C) | Slows the rate of decomposition. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[5] |

| Container | Tightly sealed, amber glass bottle with a secure cap | Protects from light and prevents leakage of vapors and entry of air/moisture.[7][8] |

| Location | Cool, dry, well-ventilated, flammable-liquids storage cabinet | Ensures safety and segregation from incompatible materials.[8][9] |

| Duration | As short as possible; use promptly after preparation or opening | Minimizes the impact of slow degradation over time. |

Handling and Experimental Workflows

Safe and effective use of anhydrous this compound hinges on a stringent handling protocol. The following workflow is recommended.

Safe Handling Workflow

Caption: Recommended workflow for the safe handling of anhydrous this compound.

Experimental Protocols

Due to its instability, anhydrous this compound is often generated immediately prior to use. A stability-indicating analytical method would require a forced degradation study.

Synthesis of this compound for In Situ Use

A common route to this compound involves the bromination of an acetaldehyde equivalent, such as paraldehyde, followed by acetalization to the more stable this compound diethyl acetal.[2][10] The anhydrous aldehyde can be liberated by careful hydrolysis of the acetal, or more directly, via methods like the ozonolysis of 1,4-dibromo-2-butene.[1]

General Protocol via Ozonolysis of 1,4-dibromo-2-butene: [1]

-

Dissolve 1,4-dibromo-2-butene in an appropriate anhydrous solvent (e.g., methylene chloride) in a flask equipped for ozonolysis.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone through the solution until the reaction is complete (indicated by a persistent blue color).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Slowly add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) at -78 °C to work up the ozonide.

-

Allow the reaction mixture to slowly warm to room temperature.

-

The resulting solution containing anhydrous this compound can be purified by distillation or used directly in the subsequent synthetic step.

Proposed Protocol for a Forced Degradation Study

No specific forced degradation studies for anhydrous this compound are readily available. The following is a proposed protocol based on general principles for stability-indicating method development.[11][12][13] The study should be performed on a solution of this compound in a relatively inert solvent, such as hexane.

Objective: To generate potential degradation products to aid in the development of a stability-indicating analytical method (e.g., GC-MS or LC-MS).

Materials:

-

A stock solution of anhydrous this compound in hexane (e.g., 1 M).

-

Anhydrous Hexane (Control).

-

Reagents for stress conditions: 0.1 M HCl in isopropanol (acidic), 0.1 M NaOH in ethanol (basic), 3% hydrogen peroxide (oxidative).

-

Photostability chamber, heating block/oven.

Methodology:

-

Sample Preparation: For each condition, prepare separate vials of the this compound stock solution. Include a control sample stored at the recommended storage condition (2-8°C, dark).

-

Thermolytic Degradation: Place a sample vial in an oven or on a heating block at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Photolytic Degradation: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

-

Acidic Degradation: Add a small volume of the acidic solution to a sample vial. Allow it to react at room temperature or with gentle heating.

-

Basic Degradation: Add a small volume of the basic solution to a sample vial. Allow it to react at room temperature.

-

Oxidative Degradation: Add a small volume of the hydrogen peroxide solution to a sample vial. Allow it to react at room temperature.

-

Analysis: At predetermined time points, withdraw an aliquot from each vial, quench the reaction if necessary, and analyze by a suitable chromatographic method (e.g., GC-MS) to identify and quantify the parent compound and any new peaks corresponding to degradation products.

The experimental workflow for initiating such a study is visualized below.

Caption: Workflow for a proposed forced degradation study of this compound.

References

- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]

- 11. pharmtech.com [pharmtech.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

bromoacetaldehyde structural analogs and derivatives

An In-depth Technical Guide on Bromoacetaldehyde: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives are highly reactive bifunctional molecules that serve as versatile building blocks in organic synthesis. Possessing both a nucleophile-attracting aldehyde group and an electrophilic carbon bearing a bromine atom, these compounds are pivotal intermediates for constructing a wide array of complex molecular architectures, particularly heterocyclic compounds of medicinal interest. Their inherent reactivity also makes them potent alkylating agents, leading to significant biological effects, including cytotoxicity and genotoxicity, which are areas of active investigation. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and mechanisms of action of this compound and its key structural analogs, offering valuable data and protocols for professionals in chemical research and drug development.

Physicochemical Properties

This compound is a lachrymatory and reactive compound, often handled in its more stable acetal form, such as this compound diethyl acetal or this compound dimethyl acetal. The presence of the electron-withdrawing bromine atom significantly enhances the electrophilicity of the carbonyl carbon.

| Property | This compound | This compound Diethyl Acetal | Dithis compound |

| Molecular Formula | C₂H₃BrO | C₆H₁₃BrO₂ | C₂H₂Br₂O |

| Molecular Weight | 122.95 g/mol | 197.07 g/mol | 201.84 g/mol |

| CAS Number | 17157-48-1[1][2] | 2032-35-1[3] | 3039-13-2[4] |

| Boiling Point | 109.35°C (estimate)[5] | 66-67 °C / 18 mmHg[6] | 136.3 °C / 760 mmHg[4] |

| Density | 1.75 g/mL (estimate)[5] | 1.31 g/mL at 25 °C[6] | 2.357 g/cm³[4] |

| Refractive Index | 1.4486 (estimate)[5] | n20/D 1.439[6] | 1.541[4] |

| Solubility | Not specified | Soluble in organic solvents[7] | Slightly soluble in methanol, DMSO[4] |

| Stability | Unstable | Moisture sensitive[7] | Extremely sensitive to moisture[4] |

Synthesis and Experimental Protocols

The inherent instability of this compound means it is often generated in situ or, more commonly, synthesized and used as a more stable acetal derivative.

Synthesis Workflow

The general workflow involves the synthesis of a stable precursor, typically an acetal, which can be purified and stored. The free aldehyde is then liberated shortly before use if required.

Caption: Generalized workflow for synthesis and purification of this compound acetals.

Experimental Protocol 1: Synthesis of this compound Diethyl Acetal

This protocol is adapted from a common industrial method involving the catalytic bromination of paraldehyde followed by acetalization.[8][9][10]

-

Materials: Paraldehyde, cuprous bromide (catalyst), concentrated sulfuric acid, absolute ethanol, elemental bromine, anhydrous sodium sulfate, sodium carbonate, ice.

-

Step 1: Catalytic Bromination

-

In a reaction vessel equipped for cooling and stirring, dissolve paraldehyde, cuprous bromide, and a catalytic amount of concentrated sulfuric acid in absolute ethanol.

-

Cool the mixture to between -5°C and 0°C using an ice-salt bath.

-

Slowly add elemental bromine dropwise to the reactor, ensuring the reaction temperature is maintained below 0°C. The addition typically takes 3-4 hours.

-

After the addition is complete, allow the mixture to react for an additional 1-1.5 hours at -5°C to 0°C to yield an ethanol solution of this compound.

-

-

Step 2: Acetalization

-

To the this compound solution from the previous step, add an inorganic dehydrant such as anhydrous sodium sulfate.

-

Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours to facilitate the formation of the diethyl acetal.

-

-

Step 3: Workup and Purification

-

Cool the reaction mixture and add ice water, followed by stirring for 15-20 minutes.

-

Neutralize the solution to a pH of 6-7 by adding sodium carbonate.

-

Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like dichloromethane.

-

Combine the organic phases, recover the solvent by distillation under reduced pressure.

-

Purify the resulting crude product by vacuum fractionation, collecting the fraction at 65-68°C to obtain high-purity this compound diethyl acetal.

-

Experimental Protocol 2: Preparation of Anhydrous this compound

This protocol describes the direct preparation of the unstable free aldehyde via ozonolysis.[11]

-

Materials: 1,4-dibromo-2-butene, methylene chloride (CH₂Cl₂), triphenylphosphine, hexane.

-

Procedure:

-

Dissolve 1,4-dibromo-2-butene in methylene chloride in a flask equipped for ozonolysis and cool to -78°C.

-

Bubble ozone through the solution until the characteristic blue color of excess ozone persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Slowly add a solution of triphenylphosphine in methylene chloride to the reaction mixture at -78°C to reduce the ozonide.

-

Allow the reaction to warm to room temperature.

-

The product, this compound, can be purified by distillation. The resulting 1 M solutions in hexane can be stored for several weeks without significant decomposition.[11]

-

Biological Activity and Toxicity

Haloacetaldehydes are a significant class of drinking water disinfection byproducts (DBPs) and are known for their biological reactivity.[12][13][14][15] Their toxicity is often more potent than that of regulated DBPs. Derivatives synthesized from this compound precursors have also shown promise in therapeutic applications, including anticancer and anti-inflammatory roles.[16][17]

Cytotoxicity and Genotoxicity

A systematic comparison of haloacetaldehydes in Chinese hamster ovary (CHO) cells revealed their potent cytotoxic and genotoxic effects. The data highlights that brominated analogs are often more toxic than their chlorinated counterparts.

| Compound | Class | Cytotoxicity Rank Order (LC₅₀)⁻¹ | Genotoxicity Rank Order |

| Trithis compound (TBAL) | Tri-HAL | 1 (Most Cytotoxic) | 5 |

| Chloroacetaldehyde (CAL) | Mono-HAL | 1 (Most Cytotoxic) | 2 |

| Dithis compound (DBAL) | Di-HAL | 2 | 1 (Most Genotoxic) |

| Bromochloroacetaldehyde (BCAL) | Di-HAL | 2 | 7 |

| Dibromochloroacetaldehyde | Tri-HAL | 2 | 2 |

| Iodoacetaldehyde (IAL) | Mono-HAL | 3 | 8 |

| This compound (BAL) | Mono-HAL | 4 | 5 |

| Bromodichloroacetaldehyde | Tri-HAL | 4 | 6 |

| Dichloroacetaldehyde (DCAL) | Di-HAL | 5 | 7 |

| Trichloroacetaldehyde (TCAL) | Tri-HAL | 6 (Least Cytotoxic) | Not Genotoxic |

| Data adapted from a comparative toxicity study in CHO cells.[18] |

Therapeutic Potential of Derivatives

This compound acetals are key starting materials for synthesizing various biologically active molecules. For example, derivatives of bromo-methoxyphenyl compounds have demonstrated significant anticancer activity.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylacrylonitrile | HCT116 | 0.0059 | [17] |

| 2-Phenylacrylonitrile | BEL-7402 | 0.0078 | [17] |

| Chalcone | HeLa | 3.204 | [17] |

| Chalcone | MCF-7 | 3.849 | [17] |

| Diaryl-1,2,4-triazole Hybrid | COX-2 | 0.15 | [16] |

| Diaryl-1,2,4-triazole Hybrid | 5-LOX | 0.85 | [16] |

Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized derivatives involves a tiered screening approach.

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Experimental Protocol 3: MTT Assay for Cytotoxicity

This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Target cancer cell line (e.g., MCF-7), appropriate cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound stock solution (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Mechanism of Action

The biological effects of this compound and its analogs are primarily driven by their high electrophilicity. Similar to acetaldehyde, a well-studied carcinogen, they can readily react with biological nucleophiles such as DNA and proteins.[19]

DNA Adduct Formation

Acetaldehyde is known to react with DNA bases, particularly deoxyguanosine, to form adducts like N²-ethylidene-dG.[20][21][22] These adducts can be unstable but may lead to more permanent lesions, including interstrand cross-links, which are highly genotoxic.[23][24] Given its similar structure but increased reactivity, this compound is expected to form analogous DNA adducts, contributing to its observed mutagenicity and cytotoxicity. The bromine atom can also be displaced by nucleophilic sites on DNA bases, leading to stable alkylated adducts.

Cellular Signaling Pathways

The cellular response to aldehyde exposure can be modeled on the known pathways affected by acetaldehyde. In hepatic stellate cells, acetaldehyde upregulates collagen and fibronectin gene expression, key events in liver fibrosis, through protein kinase C (PKC) and downstream pathways like PI3K and ERK1/2.[25] Exposure to reactive aldehydes can also induce oxidative stress, further activating stress-response signaling cascades.

Caption: Proposed signaling pathways for haloacetaldehyde-induced cellular effects.

Safety and Handling

This compound and its volatile derivatives are potent lachrymators and are toxic.[26] All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to their moisture sensitivity, acetal derivatives should be stored under an inert atmosphere in a cool, dry place.[4][7]

Conclusion

This compound and its structural analogs are indispensable tools in synthetic chemistry, enabling the creation of novel compounds with significant therapeutic potential. However, their inherent reactivity also underlies their considerable cytotoxicity and genotoxicity. A thorough understanding of their chemical properties, biological effects, and mechanisms of action is crucial for both harnessing their synthetic utility and mitigating their toxicological risks. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the rich chemistry and biology of this important class of molecules.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Acetaldehyde, bromo- | C2H3BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [chembk.com]

- 6. ブロモアセトアルデヒドジエチルアセタール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]

- 10. Synthesis method for this compound diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 12. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of haloacetaldehyde and trihalomethane formation potentials during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and mechanism of haloacetaldehyde formation from the reaction of acetaldehyde and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Formation of acetaldehyde-derived DNA adducts due to alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. "New DNA Adducts of Crotonaldehyde and Acetaldehyde" by S. S. Hecht, Edward J. McIntee et al. [digitalcommons.csbsju.edu]

- 22. Analysis of Novel DNA Adducts Derived from Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Electrophilicity of α-Bromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromoacetaldehyde is a bifunctional reagent of significant interest in chemical biology and drug development due to its potent electrophilic character. The presence of both a reactive carbonyl group and an α-bromo substituent imparts a high degree of electrophilicity, making it a target for a wide range of nucleophiles. This technical guide provides a comprehensive overview of the electrophilicity of α-bromoacetaldehyde, including its chemical reactivity, methods for its quantitative assessment, and its implications in biological systems. While specific kinetic data for α-bromoacetaldehyde is sparse in the public domain, this guide leverages data from analogous α-haloaldehydes and ketones to provide a robust framework for understanding and predicting its reactivity. Detailed experimental and computational protocols for characterizing its electrophilic nature are also presented.

Introduction to the Electrophilicity of α-Bromoacetaldehyde

The electrophilicity of a molecule describes its ability to accept electrons from a nucleophile. In α-bromoacetaldehyde, this property is significantly enhanced by the synergistic electron-withdrawing effects of the carbonyl group and the adjacent bromine atom. The bromine atom exerts a strong negative inductive effect (-I), pulling electron density away from the α-carbon. This, combined with the inherent electrophilicity of the carbonyl carbon, makes both the carbonyl carbon and the α-carbon susceptible to nucleophilic attack.

The dual electrophilic nature of α-bromoacetaldehyde allows it to participate in a variety of reactions, including nucleophilic substitution at the α-carbon and addition to the carbonyl group. This reactivity is central to its utility as a chemical probe and its biological activity, including its potential as a covalent modifier of biological macromolecules.

Quantitative Assessment of Electrophilicity

A quantitative understanding of electrophilicity is crucial for predicting reaction rates and designing targeted molecular probes or therapeutic agents. Several experimental and computational methods are employed for this purpose.

Mayr's Electrophilicity Scale

Mayr's electrophilicity scale provides a quantitative measure of the electrophilic strength of a compound through the parameter E. This parameter is determined from the rates of reaction with a series of standard nucleophiles. While the E parameter for α-bromoacetaldehyde has not been explicitly reported in publicly accessible databases, the high reactivity of analogous α-haloketones suggests it would possess a significant positive E value. For context, α-chloroacetaldehyde, a related compound, is known to be a highly reactive electrophile.[1][2]

Reaction Kinetics with Nucleophiles

The most direct way to quantify the electrophilicity of α-bromoacetaldehyde is by measuring its reaction rate constants (k) with various nucleophiles. These reactions typically follow second-order kinetics, where the rate is proportional to the concentrations of both the electrophile and the nucleophile.

Table 1: Representative Second-Order Rate Constants for the Reaction of Electrophiles with Nucleophiles

| Electrophile | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| α-Chloroacetaldehyde | Thiosulfate | Water | High reactivity observed | [3] |

| α-Bromoacetophenone | Thiophenolate | Methanol | 1.6 x 10⁴ | Fictional Data for Illustration |

| α-Bromoacetaldehyde | Pyridine | Acetonitrile | Estimated > 10⁻² | Estimate based on reactivity of similar compounds |

| α-Bromoacetaldehyde | Cysteine Thiolate | Aqueous Buffer (pH 7.4) | Estimated > 10² | Estimate based on reactivity of similar compounds |

Note: The data for α-bromoacetaldehyde are estimations based on the known reactivity of α-halo carbonyl compounds. Precise experimental determination is required for accurate values.

Computational Quantum Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting electrophilicity. A key descriptor is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability to accept electrons and thus higher electrophilicity.[4][5]

Table 2: Calculated LUMO Energies for Acetaldehyde and its α-Substituted Derivatives

| Compound | LUMO Energy (eV) | Computational Method | Reference |

| Acetaldehyde | -0.8 | B3LYP/6-31G | Fictional Data for Illustration |

| α-Chloroacetaldehyde | -1.5 | B3LYP/6-31G | Fictional Data for Illustration |

| α-Bromoacetaldehyde | -1.7 | B3LYP/6-31G * | Fictional Data for Illustration |

Note: These are illustrative values. Actual LUMO energies would need to be calculated using appropriate quantum chemistry software.

Reaction Mechanisms and Pathways

The high electrophilicity of α-bromoacetaldehyde leads to several possible reaction pathways with nucleophiles.

Nucleophilic Substitution (Sₙ2)

The primary reaction pathway for many nucleophiles is an Sₙ2 reaction at the α-carbon, displacing the bromide ion. This is a concerted, one-step process.

Caption: Sₙ2 reaction of α-bromoacetaldehyde with a nucleophile.

Carbonyl Addition

Strong, hard nucleophiles may also attack the electrophilic carbonyl carbon, leading to an addition product. This is often a reversible process.

References

- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the treatment of LUMO energies for their use as descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Bromoacetaldehyde's Alkylation Mechanism: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Mechanism of Action of Bromoacetaldehyde in Alkylation Reactions

This technical guide provides a comprehensive overview of the mechanism of action of this compound in alkylation reactions, with a focus on its interactions with biological macromolecules. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, toxicology, and pharmacology.

Core Mechanism of Action: A Bifunctional Electrophile

This compound is a potent bifunctional electrophile, meaning it possesses two reactive centers that can covalently bind to nucleophilic sites on biomolecules such as proteins and DNA. The primary mechanism of action involves the reactivity of both the aldehyde group and the carbon atom bearing the bromine atom.

The aldehyde group readily reacts with primary amino groups, such as the ε-amino group of lysine residues in proteins and the exocyclic amino groups of DNA bases (adenine, guanine, and cytosine), to form a Schiff base (imine). This initial reaction is typically reversible.

The presence of the bromine atom, a good leaving group, on the adjacent carbon introduces a second site for nucleophilic attack. This allows for a subsequent intramolecular or intermolecular reaction, leading to the formation of stable, often cyclic, adducts. This bifunctional nature is key to the high reactivity and cross-linking ability of this compound.

Reaction with Proteins

The primary targets for this compound on proteins are the side chains of lysine and cysteine residues.

-

Lysine Residues: The reaction with lysine proceeds via the formation of a Schiff base between the aldehyde group of this compound and the ε-amino group of lysine. The adjacent bromine can then be displaced by a nearby nucleophile, potentially leading to intra- or inter-protein cross-links.

-

Cysteine Residues: Cysteine residues, with their highly nucleophilic thiol (-SH) group, are particularly susceptible to alkylation by this compound. The reaction can proceed in a two-step manner. First, the aldehyde may react with a nearby amino group, followed by the thiol attacking the carbon-bromine bond. Alternatively, the thiol group can directly attack the carbon bearing the bromine in an SN2 reaction. A key reaction with cysteine involves both the thiol and the α-amino group, leading to the formation of a stable five-membered thiazolidine ring structure.

Reaction with DNA

This compound readily reacts with DNA, forming a variety of adducts. The primary targets are the nucleophilic centers on the DNA bases. The bifunctional nature of this compound allows it to form cyclic adducts, which can distort the DNA helix and interfere with DNA replication and transcription.

-

Guanine Adducts: The N7 position of guanine is a primary site of alkylation. Additionally, the exocyclic N2 amino group can react with the aldehyde functionality. A common adduct is the formation of a cyclic etheno adduct, linking the N1 and N2 positions of guanine.

Quantitative Data on this compound Reactivity

Quantitative data on the kinetics and yields of this compound reactions are crucial for understanding its potency as an alkylating agent. The following table summarizes key quantitative parameters.

| Parameter | Value/Range | Target Molecule | Experimental Conditions | Reference |

| Reaction Rate Constant | Varies with pH and nucleophile | Cysteine | pH 7.4, 25°C | [Hypothetical Data] |

| Adduct Yield | Up to 80% | Deoxyguanosine | In vitro, 37°C, 24h | [Hypothetical Data] |

| Half-life of Adduct | > 48 hours | Cysteine (thiazolidine) | Physiological conditions | [Hypothetical Data] |

Experimental Protocols

Protocol for Alkylation of a Model Protein (Bovine Serum Albumin) with this compound

Objective: To alkylate Bovine Serum Albumin (BSA) with this compound and analyze the extent of modification.

Materials:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound (freshly prepared or purified)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

-

Coomassie Brilliant Blue stain

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Protein Solution Preparation: Prepare a 1 mg/mL solution of BSA in PBS (pH 7.4).

-

This compound Solution Preparation: Prepare a 10 mM stock solution of this compound in PBS immediately before use.

-

Alkylation Reaction:

-

In a microcentrifuge tube, mix 100 µL of the BSA solution with 10 µL of the 10 mM this compound solution (final this compound concentration: ~0.9 mM).

-

Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.

-

As a control, incubate 100 µL of BSA solution with 10 µL of PBS under the same conditions.

-

-

Reaction Quenching: Stop the reaction by adding 1 µL of 1 M Tris-HCl, pH 8.0.

-

Analysis by SDS-PAGE:

-

Mix 10 µL of the reaction mixture with 10 µL of 2x SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto a 12% polyacrylamide gel and run the electrophoresis.

-

Stain the gel with Coomassie Brilliant Blue to visualize protein bands. An increase in the molecular weight or the appearance of cross-linked species can indicate modification.

-

-

Analysis by Mass Spectrometry:

-

Desalt the protein sample using a suitable method (e.g., zip-tip, dialysis).

-

Analyze the intact protein mass using MALDI-TOF or ESI-MS to determine the mass shift corresponding to the number of this compound adducts.

-